A Technical Guide to H-D-Glu(OtBu)-OH: Properties, Synthesis, and Application
A Technical Guide to H-D-Glu(OtBu)-OH: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern peptide science and therapeutic development, the strategic incorporation of non-natural amino acids is a cornerstone of innovation. H-D-Glu(OtBu)-OH (D-Glutamic acid γ-tert-butyl ester), CAS 25456-76-2, represents a pivotal building block in this arena. Its unique stereochemistry and the presence of the acid-labile tert-butyl (OtBu) protecting group on its side chain offer a powerful tool to modulate the biological and pharmacological properties of synthetic peptides. This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of H-D-Glu(OtBu)-OH, with a focus on its role in solid-phase peptide synthesis (SPPS) and the rationale behind its use in drug design.
Physicochemical Properties of H-D-Glu(OtBu)-OH
A thorough understanding of the physicochemical properties of H-D-Glu(OtBu)-OH is essential for its effective use in the laboratory. These properties dictate its handling, storage, and reactivity.
| Property | Value | References |
| CAS Number | 25456-76-2 | [1][2][3] |
| Molecular Formula | C₉H₁₇NO₄ | [1][2][3] |
| Molecular Weight | 203.24 g/mol | [1][2][3] |
| IUPAC Name | (2R)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid | [1] |
| Appearance | White to off-white powder or crystals | [4][5] |
| Melting Point | 144-146 °C | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Slightly soluble in water. | |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. For long-term storage, it is recommended to store at -20°C under an inert atmosphere.[3][6] | |
| Optical Rotation | [α]²⁰/D ≈ -13.7° (c=1 in H₂O) | [5] |
The Strategic Importance of the D-Configuration and the OtBu Protecting Group
The utility of H-D-Glu(OtBu)-OH in peptide synthesis and drug development stems from two key features: its D-chiral center and the tert-butyl ester protecting group.
The Role of D-Amino Acids in Peptide Therapeutics
The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance their therapeutic potential.[7][8][9] Natural peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to a short in-vivo half-life.[7][8] By strategically replacing an L-amino acid with its D-enantiomer, the resulting peptide becomes more resistant to enzymatic cleavage, thereby increasing its stability and bioavailability.[9][] This "proteolytic shield" is a critical design element in the development of long-acting peptide drugs.[] Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, which can lead to altered receptor binding affinities and selectivities.[11]
Caption: Impact of D-amino acid incorporation on peptide stability.
The Orthogonal OtBu Protecting Group
In solid-phase peptide synthesis (SPPS), the side chain of glutamic acid must be protected to prevent unwanted side reactions during peptide bond formation. The tert-butyl (OtBu) ester is an ideal protecting group for this purpose, particularly in the widely used Fmoc/tBu orthogonal protection strategy.[12][13]
The principle of orthogonality dictates that different protecting groups can be removed under distinct chemical conditions without affecting each other.[12] In Fmoc/tBu SPPS, the Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the OtBu group is stable to base but readily cleaved by strong acids (e.g., trifluoroacetic acid, TFA).[13][14] This allows for the selective deprotection of the N-terminus for chain elongation while the glutamic acid side chain remains protected until the final cleavage step.
Caption: Acid-catalyzed deprotection of the OtBu group.
Protocol for Cleavage and Deprotection
The composition of the cleavage cocktail depends on the amino acid sequence of the peptide. A standard and widely used cocktail is Reagent K.
[15][16]Reagent K Composition:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Resin Preparation: Wash the dried peptide-resin with DCM.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Filtration: Filter the cleavage mixture to separate the resin from the peptide-containing solution. Wash the resin with a small amount of fresh TFA.
-
Peptide Precipitation: Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Place the precipitation mixture at -20°C for at least 30 minutes to maximize precipitation. Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
Analytical Characterization
The purity and identity of H-D-Glu(OtBu)-OH and the final synthesized peptide should be confirmed by appropriate analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of H-D-Glu(OtBu)-OH.
-
¹H NMR (Representative): The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons of the glutamic acid backbone would appear as multiplets in the range of 2.0-4.0 ppm.
-
¹³C NMR (Representative): The spectrum would show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and a signal for the methyl carbons around 28 ppm. The carbonyl carbons would appear downfield, typically above 170 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of H-D-Glu(OtBu)-OH and the final peptide product. A[17][18] reversed-phase HPLC method is typically employed. The chromatogram of a pure sample will show a single major peak at a characteristic retention time.
[18]### Safety and Handling
H-D-Glu(OtBu)-OH should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Avoid contact with skin, eyes, and clothing. A[4][19]void breathing dust. U[4][20]se only in a well-ventilated area. *[19][20] Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. *[4][19] Spills: In case of a small spill, use appropriate tools to put the spilled material into a convenient waste disposal container. *[4][19] Fire: Use a carbon dioxide or dry chemical extinguisher for small fires.
[4][19]Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
H-D-Glu(OtBu)-OH is a valuable and versatile building block for the synthesis of modified peptides with enhanced therapeutic properties. Its D-configuration provides a strategic tool for increasing proteolytic stability, while the orthogonal OtBu protecting group is perfectly suited for Fmoc-based solid-phase peptide synthesis. A thorough understanding of its chemical properties, coupled with the application of robust synthetic and deprotection protocols, enables researchers and drug developers to effectively harness the potential of this important amino acid derivative in the creation of next-generation peptide therapeutics.
References
- Benchchem. (2025). Application Notes: Fmoc-D-Glu(OtBu)
- Benchchem. (2025). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide.
- ResearchGate. (n.d.). (PDF) The use of D-amino acids in peptide design.
- AAPPTec, LLC. (n.d.).
- Li, F., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 50(8), 981-992.
- LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?
- Apollo Scientific. (n.d.). H-Glu(OtBu)
- AAPPTec, LLC. (n.d.).
- BOC Sciences. (n.d.).
- Benchchem. (2025). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.
- PrepChem.com. (n.d.). Synthesis of H-D-Glu(OtBu)-Gly-Arg.
- Sigma-Aldrich. (n.d.). 600707 Fmoc-L-Glu(OtBu)-OH Rev 03 11/2020.
- Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis.
- Benchchem. (2025). Application Notes and Protocols for Fmoc-N-Me-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 63-72). Humana Press.
- Sigma-Aldrich. (n.d.). Fmoc-D-Glu(OtBu)-OH Novabiochem 104091-08-9.
- AK Scientific, Inc. (n.d.).
- Science.gov. (n.d.). d-amino acid-containing peptides: Topics.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Benchchem. (2025). Application Notes and Protocols for Cleavage of Peptides Containing Asp(OtBu)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- PubChem. (n.d.). H-D-Glu(OtBu)-OH | C9H17NO4 | CID 7016383.
- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
- BOC Sciences. (n.d.). CAS 104091-08-9 (Fmoc-D-Glu(OtBu)-OH).
- Benchchem. (2025). A Comparative Analysis of H-Glu-OMe and H-Glu(OtBu)-OH in Peptide Synthesis.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Canadian Science Publishing. (n.d.).
- Maity, S., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. Organic Letters, 19(21), 5896-5899.
- Peptides.com. (n.d.). H-D-Glu(OtBu)-OH, D-Glutamic acid gamma tert-butyl ester, CAS 45125-00-6.
- ChemicalBook. (n.d.). H-D-GLU(OTBU)-OH(45125-00-6) 1H NMR spectrum.
- MedchemExpress.com. (n.d.).
- ChemScene. (n.d.). 45125-00-6 | H-D-Glu(OtBu)-OH.
- PMC. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine.
- Royal Society of Chemistry. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems.
- Sigma-Aldrich. (n.d.). H-D-Glu(OtBu)-OH | 45125-00-6.
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Benchchem. (2025). A Technical Guide to Fmoc-N-Me-Glu(OtBu)-OH for Peptide Synthesis.
- AAPPTec. (n.d.). Boc-D-Amino Acids.
- Sigma-Aldrich. (n.d.). Fmoc- D -Glu(OtBu)-OH = 98.0 HPLC 104091-08-9.
- The Royal Society of Chemistry. (n.d.).
- Torontech. (2024, July 23).
Sources
- 1. H-D-Glu(OtBu)-OH | C9H17NO4 | CID 7016383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chemscene.com [chemscene.com]
- 4. peptide.com [peptide.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. H-D-Glu(OtBu)-OH | 45125-00-6 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. renyi.hu [renyi.hu]
- 16. peptide.com [peptide.com]
- 17. rsc.org [rsc.org]
- 18. torontech.com [torontech.com]
- 19. peptide.com [peptide.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
